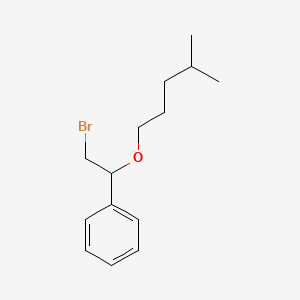
(2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene is an organic compound characterized by the presence of a bromine atom, a benzene ring, and an ether linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene typically involves the reaction of 2-bromoethylbenzene with 4-methylpentanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether linkage. The general reaction scheme is as follows:
2-Bromoethylbenzene+4-MethylpentanolBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.
Oxidation: Bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of ethers, nitriles, or amines.
Oxidation: Formation of brominated or nitrated benzene derivatives.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
(2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The ether linkage provides stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylbenzene: Lacks the ether linkage and has different reactivity.
4-Methylpentanol: Lacks the bromine atom and benzene ring.
Bromoanisole: Contains a methoxy group instead of the 4-methylpentyl group.
Uniqueness
(2-Bromo-1-((4-methylpentyl)oxy)ethyl)benzene is unique due to the combination of a bromine atom, benzene ring, and ether linkage. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[2-bromo-1-(4-methylpentoxy)ethyl]benzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)7-6-10-16-14(11-15)13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
InChI Key |
JZFLVKIKRFGBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















